molecular formula C73H144N4O8 B11935329 Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate

Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate

Cat. No.: B11935329
M. Wt: 1205.9 g/mol
InChI Key: CTCOTLOQSIHGDF-UHFFFAOYSA-N
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Description

Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its long aliphatic chains and multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: The initial step involves the esterification of tridecanoic acid with appropriate alcohols to form tridecyl esters.

    Amidation: The tridecyl esters are then reacted with amines to form amide intermediates.

    Functional Group Modification: The amide intermediates undergo further modifications, such as alkylation and acylation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tridecyl oxides, while reduction may produce tridecyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and delivery systems.

Medicine

In medicine, this compound is investigated for its therapeutic properties. It may have potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, this compound is used as a surfactant, emulsifier, and lubricant. Its long aliphatic chains and functional groups provide desirable properties for various industrial processes.

Mechanism of Action

The mechanism of action of Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of enzymes, alter membrane permeability, and affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate include other long-chain aliphatic esters and amides, such as:

  • Dodecyl 3-[2-[3-[2-[bis(3-oxo-3-dodecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-dodecoxypropyl)amino]propanoate
  • Tetradecyl 3-[2-[3-[2-[bis(3-oxo-3-tetradecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tetradecoxypropyl)amino]propanoate

Uniqueness

The uniqueness of this compound lies in its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C73H144N4O8

Molecular Weight

1205.9 g/mol

IUPAC Name

tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate

InChI

InChI=1S/C73H144N4O8/c1-7-11-15-19-23-27-31-35-39-43-47-66-82-70(78)52-58-76(59-53-71(79)83-67-48-44-40-36-32-28-24-20-16-12-8-2)64-62-74(5)56-51-57-75(6)63-65-77(60-54-72(80)84-68-49-45-41-37-33-29-25-21-17-13-9-3)61-55-73(81)85-69-50-46-42-38-34-30-26-22-18-14-10-4/h7-69H2,1-6H3

InChI Key

CTCOTLOQSIHGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCCN(C)CCN(CCC(=O)OCCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

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